![molecular formula C13H11ClFNO B13539802 6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13539802.png)
6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile: , also known by its systematic name N-{[2-(2-Chloro-6-fluorophenyl)spiro[3.3]hept-2-yl]methyl}ethanamine , has the molecular formula C₁₆H₂₁ClFN and an average mass of 281.796 Da . This compound features a unique spirocyclic structure, which contributes to its interesting properties.
Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is through cyclization reactions. Here’s a simplified synthetic route:
Alkylation: Start with 2-chloro-6-fluorophenylacetonitrile. Alkylate it with N-ethylamine to form the spirocyclic intermediate.
Cyclization: The spirocyclic intermediate undergoes intramolecular cyclization to form the desired compound.
Reaction Conditions: Reaction conditions may vary, but typical conditions include the use of strong bases and solvents suitable for cyclization reactions.
Industrial Production: While there isn’t extensive industrial-scale production data available, research laboratories often synthesize this compound for scientific investigations.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon.
Reduction: Reduction of the nitrile group could yield an amine.
Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used for cyclization.
Solvents: Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products: The major products depend on the specific reaction conditions. Potential products include spirocyclic amines and derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicine: Researchers explore its potential as a drug candidate due to its unique structure.
Chemistry: It serves as a model compound for studying spirocyclic systems.
Industry: Its reactivity makes it interesting for fine chemical synthesis.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. its spirocyclic nature suggests interactions with specific biological targets or pathways.
Comparación Con Compuestos Similares
While there are no direct analogs, we can compare it to related spirocyclic compounds, such as [2-(Aminocarbonyl)-6-fluorophenyl]boronic acid . Highlighting its uniqueness lies in its specific spirocyclic arrangement.
Propiedades
Fórmula molecular |
C13H11ClFNO |
|---|---|
Peso molecular |
251.68 g/mol |
Nombre IUPAC |
6-(5-chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C13H11ClFNO/c14-9-1-2-11(15)10(3-9)13(6-16)4-12(5-13)7-17-8-12/h1-3H,4-5,7-8H2 |
Clave InChI |
DFWNADIMEVULMZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C#N)C3=C(C=CC(=C3)Cl)F)COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



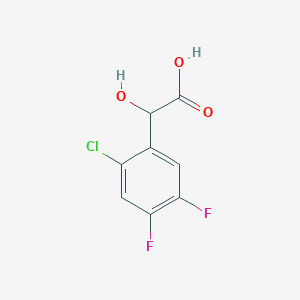

![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)
![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
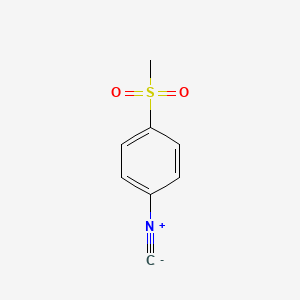
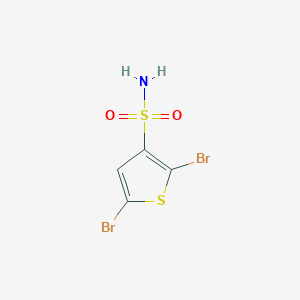


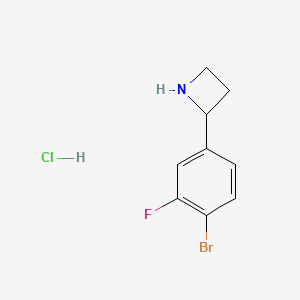

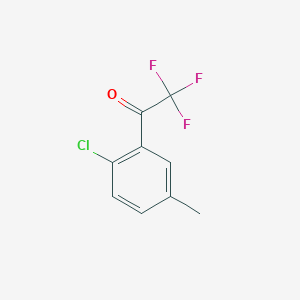
amino}propanoic acid](/img/structure/B13539787.png)

